Cas no 100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT)
100929-65-5 structure
Product Name:D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
Numero CAS:100929-65-5
MF:C21H33N5O6S
MW:483.581623792648
CID:124338
PubChem ID:71308482
Update Time:2025-04-18
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
- d-ala-gly-phe-met-nh2
- acetic acid,(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DALA-GLY-PHE-MET-NH2
- (S)-2-((S)-2-(2-((R)-2-aminopropanamido)acetamido)-3-phenylpropanamido)-4-(methylthio)butanamide acetate
- 100929-65-5
- CS-0615726
- Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
- [des-Tyr1, D-Ala2]-Methionine enkephalinamide acetate salt, >=95% (HPLC)
- acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DTXSID20745522
- D-Ala-Gly-Phe-Met-NH2 (monoacetate)
- HY-P3555A
- des-tyr1,(D-ala2)-methionine*enkephalinamide acet
- (des-tyrosine1,D-alanine2)methionine enkephalinamide
- DES-TYR1,(D-ALA2)-METHIONINE*ENKEPHALINA MIDE ACETAT
- DES-TYR1,[D-ALA2]-METHIONINE ENKEPHALINAMIDE ACETATE SALT
-
- Inchi: 1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
- Chiave InChI: NXZJEQONDQLTQF-WEMUQIOZSA-N
- Sorrisi: S(C)CC[C@@H](C(N)=O)NC([C@H](CC1C=CC=CC=1)NC(CNC([C@@H](C)N)=O)=O)=O.OC(C)=O
Proprietà calcolate
- Massa esatta: 483.21500
- Massa monoisotopica: 483.21515496g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 12
- Complessità: 600
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 219Ų
Proprietà sperimentali
- PSA: 219.01000
- LogP: 1.56470
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Informazioni sulla sicurezza
- WGK Germania:3
- Condizioni di conservazione:−20°C
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti